trans-Cyclopentane-1,2-dicarboxylic acid (trans-1,2-cyclopentanedicarboxylic acid) is a dicarboxylic acid with a cyclic structure. It is a white, crystalline solid at room temperature []. While its natural occurrence is not well documented, it is a useful intermediate in organic synthesis [].
The molecule consists of a five-membered cyclopentane ring with a carboxylic acid group attached to each of the two carbon atoms in a trans configuration (opposite sides of the ring) []. This gives it the formula C7H10O4. The presence of two carboxylic acid groups makes it a diprotic acid, meaning it can donate two protons in acidic solutions [].
One common method for synthesizing trans-cyclopentane-1,2-dicarboxylic acid involves the alkylation of diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.
CH2(COOCH2CH3)2 + Br(CH2)4Br -> (COOCH2CH3)2CH(CH2)4CH(COOCH2CH3)2(COOCH2CH3)2CH(CH2)4CH(COOCH2CH3)2 + 2KOH -> HOOCCH(CH2)4COOH + 2CH3CH2OH + K2CO3HOOCCH(CH2)4COOH -> trans-C5H8(COOH)2 + CO2
Due to the presence of the carboxylic acid groups, trans-cyclopentane-1,2-dicarboxylic acid can undergo various reactions typical of carboxylic acids. These include:
Corrosive;Irritant